Cas no 825-70-7 (5-fluoro-2-methyl-2,3-dihydro-1H-indole)

5-fluoro-2-methyl-2,3-dihydro-1H-indole structure
825-70-7 structure
Nome del prodotto:5-fluoro-2-methyl-2,3-dihydro-1H-indole
Numero CAS:825-70-7
MF:C9H10FN
MW:151.180805683136
MDL:MFCD19300982
CID:1039838
PubChem ID:11228897

5-fluoro-2-methyl-2,3-dihydro-1H-indole Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Fluoro-2-methylindoline
    • 5-FLUORO-2,3-DIHYDRO-2-METHYL-1H-INDOLE
    • 5-fluoro-2-methyl-2,3-dihydro-1H-indole
    • 5-Fluoro-2,3-dihydro-2-methyl-1H-indole (ACI)
    • Indoline, 5-fluoro-2-methyl- (7CI, 8CI)
    • MFCD19300982
    • SCHEMBL8937088
    • 825-70-7
    • AKOS016006729
    • DTXSID60459353
    • DS-16533
    • DB-332997
    • CS-0139415
    • C76645
    • EN300-1172642
    • SY034702
    • SB66169
    • MDL: MFCD19300982
    • Inchi: 1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3
    • Chiave InChI: DATGDQQKEPRIPH-UHFFFAOYSA-N
    • Sorrisi: FC1C=C2C(NC(C2)C)=CC=1

Proprietà calcolate

  • Massa esatta: 151.079727485g/mol
  • Massa monoisotopica: 151.079727485g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12Ų
  • XLogP3: 2.5

5-fluoro-2-methyl-2,3-dihydro-1H-indole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A199007560-1g
5-Fluoro-2-methylindoline
825-70-7 95%
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$524.70 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F44460-100mg
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825-70-7 95%
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¥141.0 2023-09-07
eNovation Chemicals LLC
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825-70-7 95%
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$180 2024-06-07
Enamine
EN300-1172642-0.5g
5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95%
0.5g
$228.0 2023-05-25
Enamine
EN300-1172642-2.5g
5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95%
2.5g
$565.0 2023-05-25
Enamine
EN300-1172642-5.0g
5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95%
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$1021.0 2023-05-25
Enamine
EN300-1172642-100mg
5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95.0%
100mg
$101.0 2023-10-03
A2B Chem LLC
AC30284-1g
5-Fluoro-2-methylindoline
825-70-7 95%
1g
$81.00 2024-04-19
abcr
AB440188-250mg
5-Fluoro-2-methylindoline, 95%; .
825-70-7 95%
250mg
€108.70 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTH349-1g
1H-Indole, 5-fluoro-2,3-dihydro-2-methyl-5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95%
1g
¥1051.0 2024-04-15

5-fluoro-2-methyl-2,3-dihydro-1H-indole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Solvents: Ethyl acetate ;  rt
1.4 Reagents: Sodium chloride Solvents: Water ;  rt
1.5 Catalysts: Zinc chloride Solvents: Xylene ;  5.5 h, 145 °C
1.6 Reagents: Sodium hydroxide Solvents: Water
1.7 Solvents: Ethyl acetate
1.8 Reagents: Sodium chloride Solvents: Water
2.1 Solvents: Dichloromethane
2.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, -20 °C
2.3 Reagents: Triethylamine
2.4 Solvents: Diethyl ether ,  Methanol ,  Dichloromethane
2.5 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  2 h, 90 °C
2.6 Solvents: Dichloromethane
2.7 Reagents: Hydrochloric acid Solvents: Water
2.8 Solvents: Hexane
2.9 Reagents: Sodium hydroxide Solvents: Water
2.10 Solvents: Diethyl ether
2.11 Reagents: Sodium chloride Solvents: Water
Riferimento
Novel strategies for the solid phase synthesis of substituted indolines and indoles
Nicolaou, K. C.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 - 8 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Riferimento
Chemoenzymatic preparation of optically active secondary amines: a new efficient route to enantiomerically pure indolines
Gotor-Fernandez, Vicente; et al, Tetrahedron: Asymmetry, 2006, 17(17), 2558-2564

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) ,  Silica Solvents: Toluene ;  48 h, 50 bar, 135 °C
Riferimento
Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes
Zhou, Bei; et al, Angewandte Chemie, 2023, 62(10),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Zinc(2+)
Riferimento
Zn2+ montmorillonite catalyzed 3-aza-Cope rearrangement under microwave irradiation
Yadav, J. S.; et al, Synlett, 2000, (4), 487-488

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dichloromethane
1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, -20 °C
1.3 Reagents: Triethylamine
1.4 Solvents: Diethyl ether ,  Methanol ,  Dichloromethane
1.5 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  2 h, 90 °C
1.6 Solvents: Dichloromethane
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Solvents: Hexane
1.9 Reagents: Sodium hydroxide Solvents: Water
1.10 Solvents: Diethyl ether
1.11 Reagents: Sodium chloride Solvents: Water
Riferimento
Novel strategies for the solid phase synthesis of substituted indolines and indoles
Nicolaou, K. C.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

5-fluoro-2-methyl-2,3-dihydro-1H-indole Raw materials

5-fluoro-2-methyl-2,3-dihydro-1H-indole Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:825-70-7)5-fluoro-2-methyl-2,3-dihydro-1H-indole
A864385
Purezza:99%
Quantità:5g
Prezzo ($):494.0